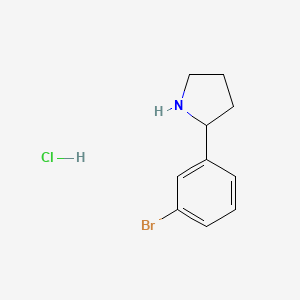

2-(3-Bromophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYQYZJNUFUMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Bromophenyl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, analysis, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. The introduction of an aryl group at the 2-position, as seen in 2-(3-Bromophenyl)pyrrolidine, provides a valuable handle for further chemical modification and for probing interactions with aromatic-binding pockets in proteins. The bromine substituent, in particular, offers a site for various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Chemical Identity and Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (S)-2-(3-bromophenyl)pyrrolidine HCl; 2-(3-BROMOPHENYL)PYRROLIDINE HCL | [6][7] |

| Molecular Formula | C₁₀H₁₃BrClN | [6][7] |

| Molecular Weight | 262.57 g/mol | [6][7] |

| CAS Number | Racemate: 1171898-22-8** (S)-enantiomer:** 1391452-66-6 | [6][7] |

| Appearance | Solid (typical) | N/A |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [6] |

Synthesis of this compound

The synthesis of 2-arylpyrrolidines can be approached through various strategies, including both racemic and enantioselective routes. The choice of method will depend on the specific requirements of the research, such as the need for a specific stereoisomer.

Racemic Synthesis

A common approach to racemic 2-arylpyrrolidines involves the cyclization of a suitable precursor. One potential pathway is the reductive amination of a γ-haloketone.

Conceptual Racemic Synthesis Workflow

Caption: A conceptual workflow for the racemic synthesis of this compound.

Enantioselective Synthesis

For applications in drug discovery, the synthesis of a single enantiomer is often required, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Several asymmetric methods have been developed for the synthesis of chiral 2-arylpyrrolidines.

One powerful strategy involves the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[8] This method allows for the enantioselective construction of the pyrrolidine ring with high levels of stereocontrol.

Another effective approach is the stereoselective palladium-catalyzed carboamination of γ-(N-Boc-amino) alkenes with aryl bromides.[9] This reaction forms two new bonds in a single step with good diastereoselectivity.

Detailed Enantioselective Protocol: A Representative Example

The following protocol is a representative example of an enantioselective synthesis of a 2-arylpyrrolidine, which can be adapted for the synthesis of (S)-2-(3-Bromophenyl)pyrrolidine. This method utilizes a chiral auxiliary to direct the stereochemical outcome.

Step 1: Imine Formation

-

To a solution of 1-(3-bromophenyl)ethan-1-one in an appropriate solvent (e.g., toluene), add a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol).

-

Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Reduction and Cyclization

-

Dissolve the crude imine in a suitable solvent (e.g., tetrahydrofuran, THF) and cool to a low temperature (e.g., -78 °C).

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

The reduction of the imine is followed by an intramolecular cyclization to form the pyrrolidine ring.

Step 3: Removal of the Chiral Auxiliary

-

The chiral auxiliary can be cleaved under various conditions, such as hydrogenolysis, to yield the free secondary amine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified (S)-2-(3-Bromophenyl)pyrrolidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Enantioselective Synthesis Workflow

Caption: A generalized workflow for the enantioselective synthesis of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the pyrrolidine ring.[10][11] The carbon NMR spectrum will similarly display distinct peaks for each unique carbon atom in the molecule.[12][10][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in structure elucidation through fragmentation analysis.

Purity and Enantiomeric Excess Determination

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC with UV detection. For determining the enantiomeric excess (e.e.) of a chiral sample, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the separation of enantiomers.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(3-Bromophenyl)pyrrolidine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyrrolidine core has been incorporated into compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The presence of the 3-bromophenyl group is particularly advantageous as it serves as a versatile synthetic handle. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, a vast array of substituents can be introduced at this position. This allows for the systematic exploration of the structure-activity relationships of novel compounds.

Potential Therapeutic Targets

While specific biological targets for this compound are not extensively reported in the public domain, derivatives of the 2-arylpyrrolidine scaffold have been investigated as modulators of various biological targets, including:

-

G-Protein Coupled Receptors (GPCRs): The rigid, three-dimensional structure of the pyrrolidine ring can be well-suited for binding to the transmembrane domains of GPCRs.

-

Ion Channels: The amine functionality of the pyrrolidine can interact with charged residues within the pores of ion channels.

-

Enzymes: Pyrrolidine-based structures can act as mimics of natural substrates or allosteric modulators of enzyme activity. For instance, some pyrrolidine derivatives have shown inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV).[3]

Drug Discovery Workflow

Caption: A typical drug discovery workflow utilizing this compound as a key building block.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines for handling similar brominated aromatic amines should be followed.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Ingestion and Inhalation: Harmful if swallowed or inhaled.[13] Avoid creating dust.

-

Skin and Eye Contact: Causes skin and serious eye irritation.[13] In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, particularly in an enantiomerically pure form, provides a key starting material for the development of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective application in the laboratory. The strategic use of the bromo-functionalization opens up a vast chemical space for the generation of diverse compound libraries, paving the way for the discovery of new drug candidates with a wide range of potential therapeutic applications.

References

- Wiley-VCH. (2007). Supporting Information.

- Wolfe, J. P., & Bertrand, M. B. (2011). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC.

- Trost, B. M., & Silverman, S. M. (2012). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Coldham, I., et al. (2003). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.

- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.

- Harris, R. K., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

- PMC. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- AbacipharmTech. (n.d.). (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- PubMed. (1995). Synthesis of racemic brevioxime and related model compounds.

- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases | MDPI [mdpi.com]

- 6. 2-(3-BROMO-PHENYL)-PYRROLIDINE HYDROCHLORIDE | 1171898-22-8 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. wiley-vch.de [wiley-vch.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (R)-2-(3-Bromophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral synthetic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, found in numerous natural products and FDA-approved pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and potential biological applications of (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The 2-arylpyrrolidine structural motif is a cornerstone in the design of biologically active molecules. The stereochemistry at the C2 position is often crucial for potent and selective interaction with biological targets, such as enzymes and receptors.[3] The presence of a bromine atom on the phenyl ring provides a handle for further synthetic modifications through various cross-coupling reactions, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The hydrochloride salt form of the molecule enhances its solubility and stability, making it more amenable to pharmaceutical development and in vitro biological screening.

The pyrrolidine ring's non-planar, puckered conformation allows its substituents to project into three-dimensional space, facilitating precise interactions within the binding pockets of proteins.[4] This contrasts with flat, aromatic systems and is a key reason for the prevalence of saturated heterocycles in modern drug discovery. The basic nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or become protonated to form a salt, influencing the compound's pharmacokinetic properties.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClN | [5][6] |

| Molecular Weight | 262.57 g/mol | [5][6][7] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not explicitly reported; related compounds have varied melting points. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | N/A |

| Purity | Typically available at ≥95% purity from commercial suppliers. | [5][7] |

Synthesis and Stereochemical Control

The enantioselective synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with several robust methods available to control the stereochemistry at the C2 position.

General Synthetic Strategies

One of the most effective methods for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from γ-chloro ketones. This approach offers high yields and excellent stereocontrol.

A key intermediate in this synthesis is a γ-chloro N-sulfinylketimine. The subsequent reductive cyclization, often employing a reducing agent like lithium triethylborohydride (LiBEt₃H), proceeds with high diastereoselectivity to furnish the desired (R)- or (S)-2-arylpyrrolidine. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the hydrochloride salt of the target compound.

Another powerful strategy is the palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine. This method utilizes a chiral ligand to induce enantioselectivity in the coupling of an aryl halide with the pyrrolidine ring.[8]

Illustrative Synthetic Workflow

The following diagram outlines a general and effective workflow for the enantioselective synthesis of (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R,E)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-chloro-1-(3-bromophenyl)butan-1-one (1.0 eq) in dry THF is added (R)-2-methylpropane-2-sulfinamide (1.1 eq) and titanium(IV) ethoxide (1.5 eq).

-

The reaction mixture is heated to reflux for 12 hours.

-

The reaction is cooled to room temperature and quenched by the addition of brine.

-

The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral N-sulfinylketimine.

Step 2: Synthesis of (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide

-

The crude N-sulfinylketimine from the previous step is dissolved in dry THF and cooled to -78 °C.

-

A solution of lithium triethylborohydride (1.5 eq, 1 M in THF) is added dropwise.

-

The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Step 3: Synthesis of (R)-2-(3-bromophenyl)pyrrolidine hydrochloride

-

The purified N-sulfinamide is dissolved in methanol.

-

A solution of HCl in 1,4-dioxane (4 M) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (R)-2-(3-bromophenyl)pyrrolidine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, as well as the diastereotopic protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the aromatic carbons will be influenced by the bromine substituent.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC (RP-HPLC): This technique is suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid or formic acid) is a common starting point for method development.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in separating the enantiomers of 2-arylpyrrolidines.[8][9] The mobile phase typically consists of a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).

-

Illustrative Analytical Workflow

Sources

- 1. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride chemical structure

An In-Depth Technical Guide to (S)-2-(3-Bromophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for a sophisticated exploration of pharmacophore space, often leading to enhanced binding affinity and improved pharmacokinetic properties compared to flat, aromatic systems.[3][4] Within this class, chiral 2-arylpyrrolidines represent a particularly valuable subclass of building blocks, serving as key intermediates in the synthesis of complex therapeutic agents for a wide range of diseases.[5][6]

This guide provides a comprehensive technical overview of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride, a specific and highly useful example of this structural motif. From the perspective of a Senior Application Scientist, we will delve into its structural and physicochemical properties, dissect robust methods for its synthesis and characterization, explore its chemical reactivity and strategic applications in drug development, and outline critical safety protocols. The causality behind experimental choices will be emphasized, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Part 1: Physicochemical Properties and Structural Elucidation

The precise identity and purity of a chemical building block are paramount for the success of any synthetic campaign. (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is characterized by a specific set of physicochemical properties that define its behavior and require rigorous analytical verification.

| Property | Value | Source |

| CAS Number | 1391452-66-6 | [7][8][9] |

| Molecular Formula | C₁₀H₁₃BrClN | [7][8] |

| Molecular Weight | 262.57 g/mol | [7][8] |

| Canonical SMILES | C1CC2=CC(=CC=C2)Br.Cl | [8] |

| Synonyms | (S)-2-(3-bromophenyl)pyrrolidine HCl | [8] |

| Topological Polar Surface Area | 12.03 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 1 | [8] |

| Rotatable Bonds | 1 | [8] |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a self-validating system where each analysis provides complementary information.

Caption: Standard analytical workflow for compound validation.

Experimental Protocol 1: Full Analytical Characterization

This section details the step-by-step methodologies for verifying the identity and purity of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride.

1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Causality: Reversed-phase HPLC is the industry standard for separating organic molecules based on hydrophobicity. It provides a quantitative measure of purity, which is critical for ensuring stoichiometric accuracy in subsequent reactions.[10]

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both phases.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (chosen based on the UV absorbance of the bromophenyl group).

-

Injection Volume: 10 µL.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Processing: Integrate the peak areas of the main compound and all impurities. Calculate the percentage purity by dividing the main peak area by the total area of all peaks.[11]

-

1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To elucidate the chemical structure by mapping the carbon-hydrogen framework.

-

Causality: NMR is the most powerful technique for structural determination of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments, providing an unambiguous structural fingerprint.[11]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the hydrochloride salt has better solubility in polar protic solvents.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include aromatic protons (in the 7-8 ppm range), a methine proton adjacent to the nitrogen and aromatic ring (~4-5 ppm), and methylene protons of the pyrrolidine ring (~2-4 ppm). The NH proton may be broad or exchange with D₂O.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals include aromatic carbons and aliphatic carbons corresponding to the pyrrolidine ring.

-

Data Processing: Reference the spectrum to the residual solvent peak. Integrate ¹H NMR peaks to confirm proton ratios. Correlate ¹H and ¹³C spectra with the proposed structure.

-

1.3 Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the free base form of the compound.

-

Causality: MS provides a direct measurement of the mass-to-charge ratio, offering definitive confirmation of the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of structural validation.[12]

-

Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the solution into the ESI source in positive ion mode.

-

Data Processing: Look for the molecular ion peak corresponding to the free base [M+H]⁺. For C₁₀H₁₂BrN, the expected m/z will be a pair of peaks of nearly equal intensity at ~242.02 and ~244.02, corresponding to the two bromine isotopes.

-

Part 2: Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant challenge in organic chemistry.[13] The goal is to control the stereochemistry at the C2 position, and several elegant strategies have been developed to achieve this.

Conceptual Approaches to Chiral Synthesis

-

Biocatalysis: This modern approach utilizes enzymes, such as imine reductases (IREDs), to perform highly stereoselective reductions of cyclic imine precursors. The key advantage is the exceptional enantioselectivity (>99% ee) that can be achieved under mild, environmentally friendly conditions.[5][6] The choice of enzyme dictates which enantiomer is formed.

-

Chiral Auxiliary-Mediated Synthesis: This classic strategy involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction. For example, a diastereoselective addition of a Grignard reagent (3-bromophenylmagnesium bromide) to an imine derived from a chiral sulfinamide can establish the desired stereocenter. The auxiliary is then cleaved to yield the enantiopure product.[14]

-

Chiral Pool Synthesis: This practical approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of an (S)-configured product, (S)-proline or a derivative like (S)-pyroglutamic acid is an ideal starting point.[15][16]

The chiral pool approach is often favored in process chemistry for its reliability and cost-effectiveness. Below is a plausible and detailed protocol starting from (S)-proline.

Caption: Derivatization pathways for library synthesis.

Role in Drug Design

The pyrrolidine scaffold is a key component in many biologically active compounds. Its 3D geometry is critical for fitting into the binding pockets of enzymes and receptors. [4]By functionalizing (S)-2-(3-Bromophenyl)pyrrolidine, medicinal chemists can design potent and selective inhibitors for various targets. For example, substituted pyrrolidines have been explored as inhibitors of ERK kinases in oncology [17]and as bacterial topoisomerase inhibitors for developing new antibiotics. [18]The specific (S)-stereochemistry and the substitution pattern are crucial for achieving the desired biological activity and selectivity.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may vary by supplier, the hazards can be inferred from data on pyrrolidine and related halo-aromatic amines. [19][20]

| Hazard Category | GHS Pictogram | Precautionary Statements |

|---|---|---|

| Skin Irritation/Corrosion | pictogram_corrosion | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/clothing/eye protection. |

| Eye Damage | pictogram_corrosion | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water. [20] |

| Acute Toxicity (Oral) | pictogram_exclamation | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. [21] |

| Respiratory Irritation | pictogram_exclamation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [20]|

Note: This is a representative summary. Always consult the specific SDS from the supplier before handling.

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [20]* Engineering Controls: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. [21]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [21]Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [19] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [19] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [20] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [19]

-

Conclusion

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a high-value chemical intermediate whose utility is rooted in its defined stereochemistry and dual points for chemical functionalization. Its synthesis requires careful control of stereochemistry, often achieved through biocatalysis or chiral pool strategies. Rigorous analytical characterization via HPLC, NMR, and MS is non-negotiable for ensuring its quality for use in drug discovery campaigns. By serving as a versatile scaffold, it enables medicinal chemists to systematically explore structure-activity relationships, paving the way for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of new medicines.

References

- Zhang, Y. H., Li, B. B., Zhou, X. Y., Chen, Q., Zheng, G. W., Zong, M. H., & Li, N. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372. [Link] [5][6]2. ACS Publications. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. [Link]

- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.

- National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

- National Institutes of Health. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

- National Institutes of Health. (n.d.).

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link] [17]16. MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link] [18]17. AbacipharmTech. (n.d.). (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride. [Link]

- National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

- 21. chemscene.com [chemscene.com]

Technical Guide: (S)-2-(3-Bromophenyl)pyrrolidine HCl - A Key Scaffold for Kinase Inhibition

Abstract

This technical guide provides a comprehensive overview of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride (HCl), a pivotal chemical entity in contemporary drug discovery and medicinal chemistry. We delve into its fundamental physicochemical properties, present a validated stereoselective synthesis protocol, and detail the analytical methods required for its unambiguous characterization. The primary focus of this document is to contextualize the significance of this molecule as a structural core in the development of potent kinase inhibitors, with a particular emphasis on its application in targeting Aurora kinases, a family of enzymes critically involved in cell cycle regulation and oncogenesis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this compound in their research endeavors.

Introduction: The Strategic Importance of the 2-Arylpyrrolidine Motif

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. Its non-planar, saturated structure provides an excellent framework for creating molecules with well-defined three-dimensional geometries, which is crucial for selective binding to the intricate surfaces of biological targets like enzymes and receptors.

The specific substitution of an aryl group at the 2-position of the pyrrolidine ring, particularly with the defined (S)-stereochemistry, has proven to be a highly effective strategy in the design of kinase inhibitors. This stereochemical configuration orients the aryl group in a specific vector that can be exploited for critical binding interactions within the ATP-binding pocket of kinases. The 3-bromophenyl moiety, in particular, serves a dual purpose: it acts as a key hydrophobic interacting group and provides a valuable synthetic handle for further molecular elaboration via cross-coupling reactions.

This guide focuses on the hydrochloride salt of (S)-2-(3-Bromophenyl)pyrrolidine, a stable, crystalline solid that is amenable to formulation and handling in a research setting. Its role as a precursor to potent inhibitors of Aurora kinases, which are key regulators of mitosis and overexpressed in many cancers, underscores its relevance to modern oncology drug discovery.[1]

Physicochemical and Structural Properties

A precise understanding of the molecular characteristics of (S)-2-(3-Bromophenyl)pyrrolidine HCl is the foundation for its effective use in synthesis and biological assays.

Molecular Formula and Weight

The core quantitative data for the compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride | [2][3] |

| CAS Number | 1391452-66-6 | [2][3] |

| Molecular Formula | C₁₀H₁₃BrClN | [2][3] |

| Molecular Weight | 262.57 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Chemical Structure and Stereochemistry

The structure consists of a pyrrolidine ring with a 3-bromophenyl substituent at the C2 position. The "(S)" designation indicates a specific and crucial three-dimensional arrangement at the chiral center (C2), which is essential for its intended biological activity. The molecule is supplied as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Caption: Stereoselective synthesis and salt formation workflow.

Step-by-Step Methodology

Materials:

-

5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole

-

Methanol (anhydrous)

-

Acetic Acid (glacial)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (5N)

-

Sodium hydroxide (pellets)

-

Ethyl acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

2.0 M HCl solution in diethyl ether

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of starting material).

-

Acidification and Cooling: Add glacial acetic acid (approx. 4 mL per gram of starting material) to the solution. Cool the reaction mixture to -65°C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Reduction: Under a steady stream of nitrogen, add sodium borohydride (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not rise above -60°C.

-

Reaction Progression: Stir the reaction mixture at -65°C for an additional 30 minutes after the addition is complete. Then, remove the cooling bath and allow the mixture to warm to room temperature while stirring continues.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Acidic Wash: To the resulting residue, add 5N HCl (approx. 10 mL per gram of starting material) and extract the aqueous solution with diethyl ether (2 x 5 mL per gram) to remove non-basic impurities. Discard the organic layers.

-

Basification and Extraction: Cool the acidic aqueous layer in an ice bath. Carefully add sodium hydroxide pellets until the solution is strongly basic (pH > 12), ensuring the temperature remains below 30°C. Extract the basified aqueous layer with ethyl acetate (3 x 8 mL per gram).

-

Drying and Concentration: Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/ethanol (e.g., 19:1 to 9:1) to afford the pure (S)-2-(3-bromophenyl)pyrrolidine free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(3-Bromophenyl)pyrrolidine HCl as a white solid.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques must be employed. The data obtained should be consistent with the expected structure.

Spectroscopic Data

While a specific peer-reviewed spectrum for this exact compound is not publicly available, the expected NMR signals can be predicted based on analogous structures. [4]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Signals expected between δ 7.2-7.6 ppm. The protons on the bromophenyl ring will exhibit characteristic splitting patterns (multiplets, doublets of doublets).

-

Pyrrolidine C2-H: A multiplet expected around δ 4.5-4.8 ppm.

-

Pyrrolidine N-H₂⁺: A broad singlet expected at high chemical shift, typically > δ 9.0 ppm.

-

Pyrrolidine C3, C4, C5 Protons: A series of multiplets expected between δ 1.8-3.5 ppm.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

Aromatic Carbons: Signals expected between δ 120-145 ppm, including the carbon bearing the bromine atom (C-Br) around δ 122 ppm.

-

Pyrrolidine C2: Signal expected around δ 60-65 ppm.

-

Pyrrolidine C5: Signal expected around δ 45-50 ppm.

-

Pyrrolidine C3, C4: Signals expected between δ 25-35 ppm.

-

-

Mass Spectrometry (ESI+): The calculated exact mass for the free base (C₁₀H₁₂BrN) is 225.0153. The ESI-MS spectrum should show a prominent ion at m/z ≈ 226.0 [M+H]⁺, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1).

Application in Drug Discovery: Targeting Aurora Kinases

The 2-(3-bromophenyl)pyrrolidine scaffold is a key building block for synthesizing potent inhibitors of Aurora kinases. These serine/threonine kinases are essential for mitotic progression, and their overexpression is a hallmark of many human cancers, making them attractive therapeutic targets.

The (S)-pyrrolidine core correctly orients the 3-bromophenyl group to fit into the hydrophobic region of the kinase ATP-binding site. The nitrogen atom can act as a hydrogen bond acceptor or donor, while the bromine atom can serve as a point for further chemical modification (e.g., via Suzuki or Buchwald-Hartwig coupling) to enhance potency and selectivity. For instance, elaboration from this core has led to the development of compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent and selective Aurora A kinase inhibitor. [5]

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay

This protocol describes a typical luminescence-based in vitro assay to determine the potency (IC₅₀) of a compound synthesized from the (S)-2-(3-bromophenyl)pyrrolidine HCl core against Aurora A kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase/luciferin reaction generates a luminescent signal that is inversely correlated with kinase activity.

Materials:

-

Recombinant human Aurora A kinase

-

K-LISA™ Kinase Assay Kit (or similar)

-

Substrate peptide (e.g., Kemptide)

-

ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

-

Reaction Mixture: Prepare a master mix containing the kinase assay buffer, ATP (at its Kₘ concentration for Aurora A), and the substrate peptide.

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the wells of the 96-well plate.

-

Add 2.5 µL of Aurora A enzyme solution to the test wells and positive control wells. Add 2.5 µL of assay buffer to the negative control wells ("no enzyme" control).

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate master mix to all wells.

-

-

Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

-

Detection:

-

Add 10 µL of the ATP detection reagent (luciferase/luciferin mix) to all wells.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

(S)-2-(3-Bromophenyl)pyrrolidine HCl is more than a simple chemical; it is a strategically designed building block that provides a direct entry point into the synthesis of sophisticated and biologically active molecules. Its defined stereochemistry and versatile chemical handles make it an invaluable tool for medicinal chemists, particularly those focused on the highly competitive and therapeutically important field of kinase inhibitor development. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and application of this compound, empowering researchers to accelerate their drug discovery programs.

References

- Characterization of a highly selective inhibitor of the Aurora kinases. (n.d.). National Center for Biotechnology Information.

- (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride. (n.d.). AbacipharmTech.

- Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. (2013). National Center for Biotechnology Information.

- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). ResearchGate.

- Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. (n.d.). Hilaris Publisher.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information.

Sources

- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Bromophenyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the key physical properties of 2-(3-Bromophenyl)pyrrolidine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of physicochemical characterization in establishing a compound's identity, purity, and suitability for further development, this document outlines detailed, field-proven methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is structured to empower researchers with the expertise to meticulously characterize this and similar molecules, ensuring data integrity and reproducibility.

Introduction: The Imperative of Rigorous Physicochemical Profiling

The journey of a potential therapeutic agent from discovery to clinical application is underpinned by a thorough understanding of its fundamental physical and chemical properties. For a molecule such as this compound, a substituted pyrrolidine derivative, this characterization is not merely a formality but a cornerstone of its development. The data gleaned from these studies directly impacts formulation strategies, stability assessments, and ultimately, the bioavailability and efficacy of a potential drug substance.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical and scientifically-driven workflow for the comprehensive analysis of this compound. We will delve into the "why" behind each experimental choice, providing the reader with not just a set of instructions, but a deeper understanding of the scientific principles at play.

Compound Identity and Structure

A definitive confirmation of the molecular structure is the logical starting point for any physicochemical analysis.

Molecular Formula: C₁₀H₁₃BrClN[1][2][3]

Molecular Weight: 262.57 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties: A Tabulated Overview

While specific experimental data for this compound is not widely published, we can predict certain properties and provide data for structurally similar compounds to establish a reasonable expectation.

| Property | Predicted/Observed Value for 2-(3-Bromophenyl)pyrrolidine HCl | Data for Analogs |

| Physical State | Solid, likely a crystalline powder[4] | 2-Phenylpyrrolidine: Liquid[5]; 1-(4-Bromophenyl)pyrrolidine: Solid[6] |

| Melting Point | Not experimentally determined in available literature. Expected to be significantly higher than the free base due to the ionic character of the hydrochloride salt. | 2-Phenylpyrrolidine: 42-43 °C[5]; 1-(4-Bromophenyl)pyrrolidine: 107 °C[6] |

| Boiling Point | Expected to decompose before boiling, a common characteristic of organic salts.[4] | 2-Phenylpyrrolidine: 68 °C[5]; 1-(4-Bromophenyl)pyrrolidine: 306.1 °C at 760 mmHg[6] |

| Solubility | Predicted to be soluble in polar solvents such as water, methanol, and DMSO.[4] | General solubility for hydrochloride salts of amines is higher in aqueous media compared to the free base. |

| Hygroscopicity | Likely to be hygroscopic, a common trait for hydrochloride salts. | Not available for analogs. |

| pKa | Predicted pKa of the protonated pyrrolidine nitrogen is expected to be in the range of 10-11. | 2-Phenylpyrrolidine: 10.13±0.10 (Predicted)[5] |

Methodologies for Physicochemical Characterization

This section details the essential experimental protocols for the robust characterization of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the compound to a powder. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Considerations for Hygroscopic Compounds: If the compound is hygroscopic, the capillary tube should be flame-sealed to prevent the absorption of atmospheric moisture, which can depress the melting point.

Solubility Profile

Causality: Understanding the solubility of an active pharmaceutical ingredient (API) in various solvents is crucial for developing formulations and predicting its in vivo behavior. For a hydrochloride salt, assessing solubility across a physiologically relevant pH range is critical.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Solvent Selection: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., methanol, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or mol/L.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Hygroscopicity Assessment

Causality: The tendency of a compound to absorb atmospheric moisture can significantly impact its stability, handling, and formulation. Characterizing hygroscopicity is essential for defining appropriate storage and handling conditions.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Instrument Setup: Place a pre-weighed sample of the compound in a DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Program the instrument to incrementally increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

-

Data Analysis: Plot the change in mass as a function of RH to generate sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Solid-State Characterization

Causality: The solid-state properties, including crystallinity and thermal behavior, are critical for understanding the physical stability and processability of a drug substance.

4.4.1. Powder X-Ray Diffraction (PXRD)

Purpose: To determine if the material is crystalline or amorphous and to identify its specific polymorphic form.

Experimental Protocol:

-

Sample Preparation: Gently pack the powdered sample into a sample holder.

-

Data Acquisition: Collect the PXRD pattern over a defined 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

-

Data Analysis: A crystalline material will exhibit a series of sharp peaks, while an amorphous material will show a broad halo. The peak positions and relative intensities form a unique fingerprint of the crystalline form.

4.4.2. Differential Scanning Calorimetry (DSC)

Purpose: To investigate the thermal properties of the compound, such as melting point, glass transitions, and decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic events as peaks. A sharp endotherm corresponds to the melting of a crystalline solid.

Spectroscopic Analysis: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information for structural confirmation and are essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm, characteristic of a substituted benzene ring.

-

Pyrrolidine Protons (CH and CH₂): A series of multiplets in the range of δ 2.0-4.5 ppm. The proton on the carbon attached to the aromatic ring (C2-H) would likely appear as a multiplet at the downfield end of this range.

-

Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O, its chemical shift can be variable.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Several signals in the range of δ 120-150 ppm. The carbon attached to the bromine atom will be significantly influenced.

-

Pyrrolidine Carbons: Signals in the aliphatic region, typically between δ 25-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

N-H Stretch (Amine Salt): A broad absorption in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Observations (Electrospray Ionization - ESI):

-

Molecular Ion: In positive ion mode, the base peak would likely correspond to the free base [M+H]⁺ at m/z 226.11 (for ⁷⁹Br) and 228.11 (for ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

-

Fragmentation: Fragmentation of the pyrrolidine ring would be expected.

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.

Conclusion: A Pathway to Comprehensive Understanding

The physical properties of this compound are paramount to its successful development and application in research. This guide has provided a detailed roadmap for the systematic and scientifically sound characterization of this molecule. By adhering to these principles and methodologies, researchers can generate high-quality, reproducible data that will form a solid foundation for any further investigation. The emphasis on the rationale behind each technique is intended to foster a deeper understanding and empower scientists to adapt and troubleshoot these methods for other novel compounds.

References

- Wiley-VCH. (2007). Supporting Information.

- PubChem. (n.d.). 2-Phenylpyrrolidine.

- PubChemLite. (n.d.). 2-[(3-bromophenyl)methyl]pyrrolidine hydrochloride.

- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine.

- PubChem. (n.d.). 2-Phenyl-pyrrolidine-2-carboxylic acid.

- PubChem. (n.d.). 2-(3-Bromo-5-chlorophenyl)pyrrolidine.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- PubChemLite. (n.d.). 3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine hydrochloride.

- Bouling Chemical. (n.d.). 3-(3-Bromophenyl)Pyrrolidine HCl.

- Chemsrc. (n.d.). 2-Phenylpyrrolidine.

- American Elements. (n.d.). 2-Phenylpyrrolidine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1171898-22-8|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(3-Bromophenyl)Pyrrolidine HCl | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 5. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(4-Bromophenyl)pyrrolidine | 22090-26-2 [sigmaaldrich.com]

A Technical Guide to Determining the Solubility of 2-(3-Bromophenyl)pyrrolidine hydrochloride in DMSO and Methanol

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profiling of 2-(3-Bromophenyl)pyrrolidine hydrochloride.

This guide provides a comprehensive framework for determining the solubility of the research compound this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Adhering to the highest standards of scientific integrity, this document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation necessary for robust and reliable solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a foundational physicochemical property that profoundly influences a compound's journey from initial screening to a viable therapeutic agent.[1][2][3] Poor solubility can severely hamper drug development by causing erratic results in bioassays, leading to low or variable bioavailability, and creating significant challenges in formulation.[2][4][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making the early and accurate determination of solubility in relevant solvent systems a critical step in mitigating development risks and costs.[4] This guide focuses on establishing a reliable methodology for characterizing the solubility of this compound, a crucial step for its further investigation.

Compound and Solvent Profiles

A thorough understanding of the solute and solvents is paramount for designing a logical solubility study.

Physicochemical Properties of this compound

While extensive public data on this specific compound is limited, its structure provides key insights.

-

Structure: The molecule contains a pyrrolidine ring, a bromophenyl group, and is supplied as a hydrochloride salt. The presence of the hydrochloride salt suggests that its solubility will be pH-dependent in aqueous and protic solvents. The bromophenyl group imparts lipophilic character, while the pyrrolidinium cation provides a hydrophilic, ionic center.

-

Predicted Properties: Computational data suggests a LogP of approximately 3.29, indicating a degree of lipophilicity.[7] The topological polar surface area (TPSA) is 12.03 Ų, reflecting the polar amine group.[7]

Solvent Characteristics

The choice of solvent is critical and dictates the dissolution mechanism.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is widely used in drug discovery to dissolve a vast range of both polar and nonpolar compounds.[10][11][12] Its ability to act as a strong hydrogen bond acceptor makes it an excellent solvent for creating high-concentration stock solutions for screening assays.[11][13] It is miscible with water and many organic solvents.[11][14]

-

Methanol (MeOH): As a polar protic solvent, methanol can engage in hydrogen bonding as both a donor and an acceptor.[15][16] It is effective at dissolving polar and ionic compounds.[15][16] Its lower boiling point (64.7°C) allows for easier removal post-extraction or analysis compared to DMSO.[15]

Experimental Design: The Thermodynamic Shake-Flask Method

To ensure the most accurate and reliable data, the "gold standard" Thermodynamic Equilibrium Solubility Shake-Flask Method is the protocol of choice.[17][18][19] This method measures the equilibrium concentration of a solute in a solvent in the presence of excess solid, providing a true measure of thermodynamic solubility.[19][20]

Rationale for Method Selection

-

Accuracy: Unlike kinetic solubility methods which can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates, the shake-flask method determines the true equilibrium state.[17][21][22]

-

Relevance: It provides fundamental data crucial for pre-formulation, chemical process development, and understanding a compound's intrinsic physicochemical properties.

-

Self-Validation: The protocol requires ensuring that a solid residue remains at the end of the experiment, confirming that saturation has been achieved and maintained.[18]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance (4-decimal place)

-

2.0 mL glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining 25°C ± 1°C

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it into a 2.0 mL glass vial. The key is to add enough solid to ensure saturation, which must be visually confirmed at the end of the experiment.[18]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the suspension to shake for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.[17][21] Longer incubation times (e.g., 48 hours) can be used to confirm that equilibrium has been achieved.

-

Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: For final clarification and removal of any fine particulates, filter the collected supernatant through a 0.22 µm syringe filter.[23] This step is crucial to avoid introducing solid particles into the analytical system.

-

Dilution & Analysis: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent. Analyze these samples via a validated HPLC-UV method to determine the compound's concentration.

Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and ability to separate the analyte from any potential impurities or degradants.[20][23][24]

HPLC Method Protocol

-

System: Agilent 1100 or equivalent HPLC with UV Detector.[17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to an appropriate wavelength for the compound (e.g., 254 nm, or the lambda max of the bromophenyl chromophore).

-

Standard Curve: Prepare a calibration curve using accurately weighed standards of this compound dissolved in the analysis solvent. The curve should bracket the expected concentration of the solubility samples.

Calculation

The solubility is determined by comparing the peak area of the diluted supernatant sample to the calibration curve. The final solubility value is then calculated by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Quantitative results should be presented clearly and consistently. As specific public data for this compound is unavailable, the following table illustrates how the final data should be structured.

| Solvent | Temperature | Predicted Qualitative Solubility | Example Quantitative Solubility (mg/mL) | Example Quantitative Solubility (mM) |

| DMSO | 25 °C | High | >50 | >190 |

| Methanol | 25 °C | Moderate to High | 15-30 | 57-114 |

Interpretation of Expected Results:

-

DMSO: Given its nature as a powerful, versatile solvent, this compound is expected to be highly soluble in DMSO.[11][12] It would not be unusual to find its solubility exceeds the typical ranges needed for in vitro stock solutions (e.g., >20 mg/mL).

-

Methanol: As a polar protic solvent, methanol is expected to be a good solvent for the hydrochloride salt form of the compound.[15] However, the influence of the lipophilic bromophenyl group may result in a moderately high solubility, likely less than that observed in DMSO.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the thermodynamic solubility of this compound in DMSO and methanol. By following the detailed shake-flask protocol and utilizing HPLC for accurate quantification, researchers can generate reliable and reproducible data. This information is essential for making informed decisions in subsequent stages of research and development, including assay design, formulation, and in vivo studies.

References

- Substance solubility. Drug Discovery News.

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- The Importance of Solubility for New Drug Molecules. Pharmaceuticals.

- Drug solubility: why testing early m

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Dimethyl sulfoxide (DMSO) | Aprotic Solvent. MedchemExpress.com.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- How can dimethyl sulfoxide enhance solubility in lab applic

- How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Greenfield Global.

- Dimethyl sulfoxide. Wikipedia.

- Shake-Flask Solubility Assay. Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.